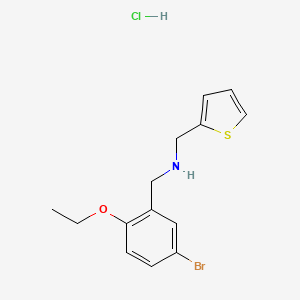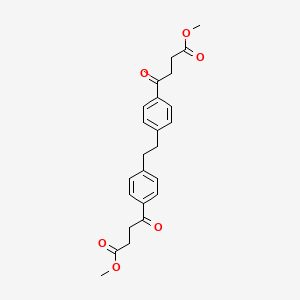
(5-bromo-2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as BTE-TM, is a chemical compound that has shown promising results in scientific research. It is a psychoactive drug that belongs to the class of phenethylamines. BTE-TM has been found to have potential therapeutic effects in the treatment of various neurological disorders.
Mecanismo De Acción
(5-bromo-2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride acts as a selective serotonin and dopamine reuptake inhibitor (SSDRI). It increases the levels of these neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety and stress.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It increases the levels of serotonin and dopamine in the brain, which leads to an improvement in mood and a reduction in anxiety and stress. It also increases the levels of norepinephrine, which is responsible for regulating the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-bromo-2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a long shelf life, which makes it ideal for long-term experiments. However, one limitation is that it is a psychoactive compound, which means that it can have an effect on the behavior of test subjects.
Direcciones Futuras
There are several future directions for the study of (5-bromo-2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride. One area of research is the potential use of this compound in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another area of research is the development of new and more effective SSDRIs based on the structure of this compound. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and the body.
Métodos De Síntesis
The synthesis of (5-bromo-2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride involves the reaction between 5-bromo-2-ethoxybenzaldehyde and 2-thienylmethanamine in the presence of a reducing agent and a catalyst. The final product is obtained in the form of a hydrochloride salt.
Aplicaciones Científicas De Investigación
(5-bromo-2-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have a positive effect on the serotonin and dopamine systems in the brain, which are responsible for regulating mood and emotions.
Propiedades
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNOS.ClH/c1-2-17-14-6-5-12(15)8-11(14)9-16-10-13-4-3-7-18-13;/h3-8,16H,2,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUXYWRZJMOYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5356323.png)
![1-{[6-(2,3-dimethylphenyl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5356325.png)
![4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzamide](/img/structure/B5356326.png)
![1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole](/img/structure/B5356331.png)
![3-[(3-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5356338.png)
![7-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5356355.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356357.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5356361.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)
![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)
![4-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5356382.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)
![5-(4-butoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5356397.png)

